molecular formula C27H37N5O2S B1191817 NVS-CECR2-1

NVS-CECR2-1

Katalognummer: B1191817
Molekulargewicht: 495.686
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NVS-CECR2-1, also known NVS-1, is a highly potent and selective CECR2 inhibitor that has been developed in collaboration with Novartis. This compound binds to CECR2 with high affinity: IC50 = 0.047 µM in Alpha screen, KD = 0.080 µM in ITC, and demonstrates no cross reactivity in a BRD panel (48 targets). In the FRAP assay at 0.1 µM. This compound shows robust activity in cells due to its slow off-rate, but no acute toxicity. This compound is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications. The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity Against Cancer Cells

NVS-CECR2-1 has been shown to exhibit significant cytotoxic effects across various human cancer cell lines. Key findings include:

  • Cell Lines Tested : The compound has been tested on multiple cancer cell lines, including SW48 (colon), HT29 (colon), HCT116 (colon), H460 (lung), HeLa (cervical), and U2OS (bone) cells. It demonstrated dose-dependent cytotoxicity across all these lines .
  • Mechanistic Insights : The treatment with this compound resulted in increased apoptosis as measured by Annexin-V assays, indicating its potential as an effective anticancer agent .

Potential Therapeutic Implications

Given its mechanism of action and cytotoxic profile, this compound holds promise for therapeutic applications:

  • Targeting Metastatic Cancer : Research indicates that CECR2 plays a role in breast cancer metastasis through the NF-kB signaling pathway. Inhibition of CECR2 by this compound could potentially impede metastatic progression in breast cancer patients .
  • Combination Therapies : Due to its unique mechanism of action, this compound may be explored in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in various cancers.

Summary of Research Findings

The following table summarizes key findings regarding the applications and effects of this compound:

Parameter Details
Target Cat eye syndrome chromosome region candidate 2
IC50 Value 0.62 µM for SW48 colon cancer cells
Mechanisms of Action CECR2-dependent and CECR2-independent
Cytotoxicity Assessed In SW48, HT29, HCT116, H460, HeLa, U2OS
Induced Effect Increased apoptosis
Potential Applications Cancer therapy, particularly for metastatic cancers

Case Studies and Future Directions

Several studies have documented the effectiveness of this compound in laboratory settings:

  • A study published in Nature highlighted the compound's ability to induce apoptosis in various cancer cell lines and its potential for further development as an anticancer therapeutic agent .
  • Future research directions may include exploring the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as conducting clinical trials to assess its efficacy and safety profiles in human subjects.

Eigenschaften

Molekularformel

C27H37N5O2S

Molekulargewicht

495.686

SMILES

CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1

Aussehen

Solid powder

Synonyme

NVS-CECR2-1;  NVS-1;  NVS1;  NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVS-CECR2-1
Reactant of Route 2
NVS-CECR2-1
Reactant of Route 3
Reactant of Route 3
NVS-CECR2-1
Reactant of Route 4
Reactant of Route 4
NVS-CECR2-1
Reactant of Route 5
NVS-CECR2-1
Reactant of Route 6
NVS-CECR2-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.